4-(Trifluoromethyl)isoindolin-1-one
Overview
Description
4-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Trifluoromethyl)isoindolin-1-one involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the trifluoromethyl group . Another approach involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate (CF3SO2Na) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solventless reactions and purification techniques that adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the trifluoromethyl group .
Scientific Research Applications
4-(Trifluoromethyl)isoindolin-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s binding to CDKs can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . Additionally, it may interact with other proteins and enzymes, modulating their functions and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)isoindoline-1,3-dione: This compound shares a similar core structure but has an additional carbonyl group at the 3-position.
2-Trifluoromethylindole: Another related compound, which has the trifluoromethyl group attached to an indole core.
Uniqueness
4-(Trifluoromethyl)isoindolin-1-one is unique due to its specific trifluoromethyl substitution on the isoindolinone core. This substitution enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOAUXNGRMUPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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